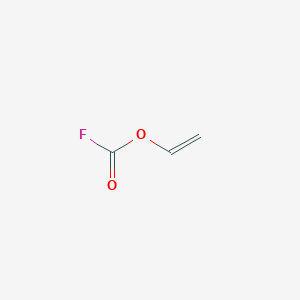
Ethenyl carbonofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl carbonofluoridate is an organic compound characterized by the presence of an ethenyl group (−CH=CH2) and a carbonofluoridate group (−COF)
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenyl carbonofluoridate can be synthesized through the reaction of ethenyl alcohol with carbonyl fluoride under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the carbonofluoridate group. The reaction is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of specialized reactors that can maintain the necessary low temperatures and control the reaction environment. The process may also involve the use of continuous flow reactors to ensure a consistent and high-yield production of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethenyl carbonofluoridate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl-containing products.
Reduction: Reduction reactions can convert the carbonofluoridate group to a hydroxyl group.
Substitution: The ethenyl group can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Ethenyl carbonofluoridate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethenyl carbonofluoridate involves its interaction with various molecular targets. The ethenyl group can undergo polymerization reactions, forming long chains that contribute to the material properties of the compound. The carbonofluoridate group can participate in nucleophilic substitution reactions, where it acts as an electrophile, attracting nucleophiles to form new bonds.
Comparison with Similar Compounds
Similar Compounds
Vinyl fluoride: Contains a vinyl group and a fluorine atom.
Vinyl acetate: Contains a vinyl group and an acetate group.
Vinyl chloride: Contains a vinyl group and a chlorine atom.
Uniqueness
Ethenyl carbonofluoridate is unique due to the presence of both the ethenyl and carbonofluoridate groups, which confer distinct chemical reactivity and potential applications. Unlike other vinyl compounds, this compound can participate in a broader range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
40463-64-7 |
|---|---|
Molecular Formula |
C3H3FO2 |
Molecular Weight |
90.05 g/mol |
IUPAC Name |
ethenyl carbonofluoridate |
InChI |
InChI=1S/C3H3FO2/c1-2-6-3(4)5/h2H,1H2 |
InChI Key |
GRLXVBPHGMHJQW-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
![2-Chloro-N-(2,6-diethylphenyl)-N-{2-[(prop-2-en-1-yl)oxy]ethyl}acetamide](/img/structure/B14662028.png)
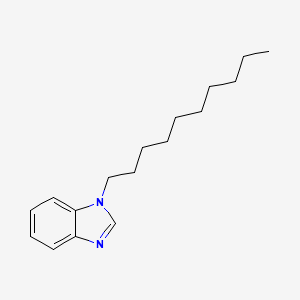
![2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14662030.png)
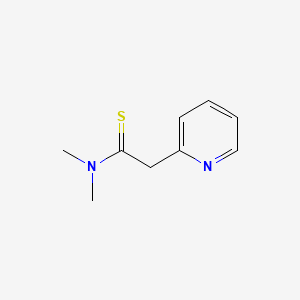
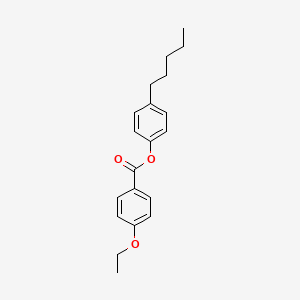
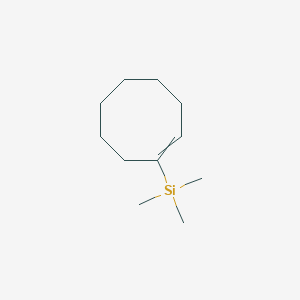
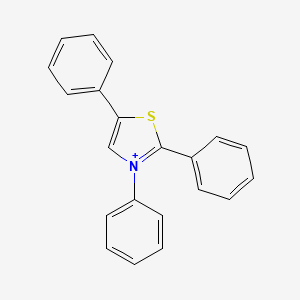
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B14662062.png)

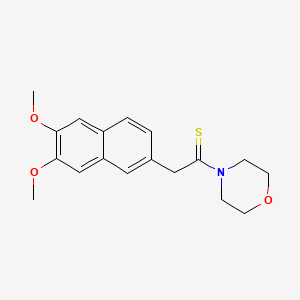
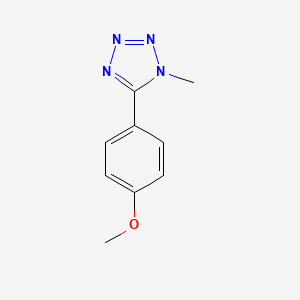
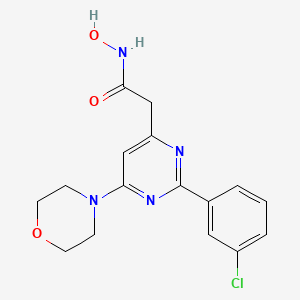
![4-[(Phenylsulfanyl)methyl]benzonitrile](/img/structure/B14662098.png)
